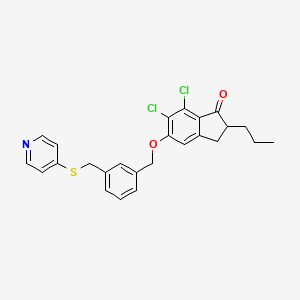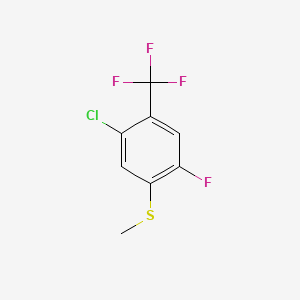
(5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group
准备方法
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under conditions that promote radical formation, such as photoredox catalysis or thermal initiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the halogen atoms, potentially leading to the removal of chlorine or fluorine groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can serve as a probe to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the materials science industry, the compound can be used to create novel materials with unique properties, such as increased hydrophobicity or enhanced thermal stability .
作用机制
The mechanism of action of (5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through the trifluoromethyl group, which can influence the compound’s electronic properties and reactivity. The presence of the sulfur atom allows for potential interactions with thiol groups in proteins, affecting enzyme activity and signaling pathways .
相似化合物的比较
- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)(ethyl)sulfane
- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)(propyl)sulfane
- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)(butyl)sulfane
Uniqueness: Compared to its analogs, (5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific combination of halogen and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The methylsulfane group also provides distinct steric and electronic effects, differentiating it from longer alkyl chain analogs .
属性
分子式 |
C8H5ClF4S |
|---|---|
分子量 |
244.64 g/mol |
IUPAC 名称 |
1-chloro-4-fluoro-5-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4S/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
InChI 键 |
NMXIRCUHKJRQDX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=C(C(=C1)Cl)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


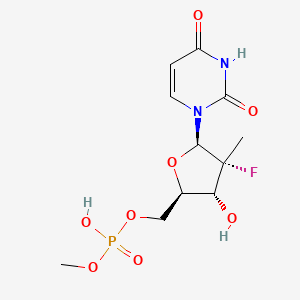
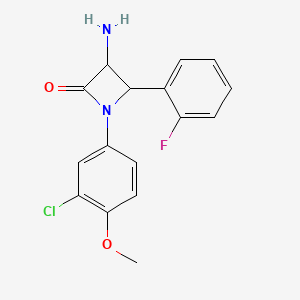


![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
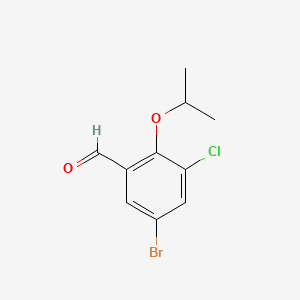
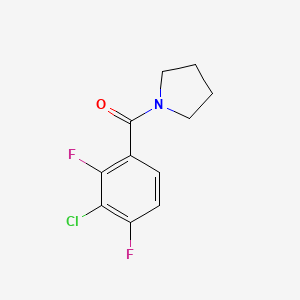
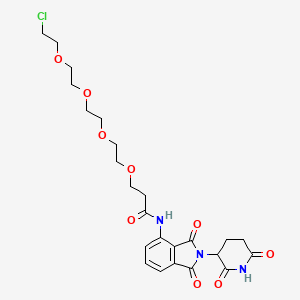
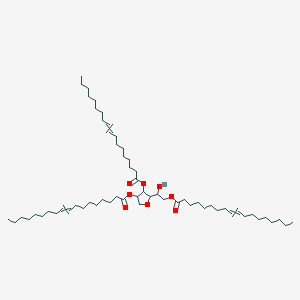
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)



